Acetamide, N-(4-amino-3-furazanyl)-2-(3-quinuclidinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE: is a complex organic compound that features a unique structure combining an oxadiazole ring and an azabicyclo octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles or carboxylic acids can yield the oxadiazole ring.
Incorporation of the Azabicyclo Octane Moiety:
Final Coupling: The final step involves coupling the oxadiazole ring with the azabicyclo octane moiety through an amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amide cleavage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo octane moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE: Lacks the azabicyclo octane moiety, making it less complex but also potentially less versatile.
N-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and applications.
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}PROPIONAMIDE:
Uniqueness
The uniqueness of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLOXY}ACETAMIDE lies in its combination of the oxadiazole ring and the azabicyclo octane moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H17N5O3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-(1-azabicyclo[2.2.2]octan-3-yloxy)acetamide |
InChI |
InChI=1S/C11H17N5O3/c12-10-11(15-19-14-10)13-9(17)6-18-8-5-16-3-1-7(8)2-4-16/h7-8H,1-6H2,(H2,12,14)(H,13,15,17) |
InChI Key |
SUCIGGNKFQOJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OCC(=O)NC3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.